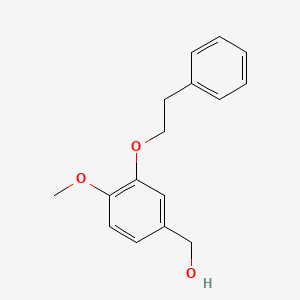

1-(2,3-Dimethoxyphenyl)piperazine

Descripción general

Descripción

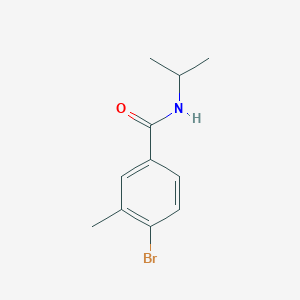

1-(2,3-Dimethoxyphenyl)piperazine is an organic compound with the molecular formula C12H18N2O2 . It is a unique chemical used in laboratory settings and for the manufacture of chemical compounds .

Synthesis Analysis

The synthesis of piperazine derivatives has been a topic of interest in recent years. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of this compound consists of a six-membered ring containing two opposing nitrogen atoms . The molecular weight is 222.28 g/mol .Chemical Reactions Analysis

Piperazine derivatives have been synthesized through various chemical reactions. These include the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Physical and Chemical Properties Analysis

This compound has a molecular weight of 222.28 g/mol . More detailed physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación

Cancer Research

1-(2,3-Dimethoxyphenyl)piperazine derivatives have shown promising results in cancer research. A study by Lee et al. (2013) explored a compound closely related to this compound, demonstrating its ability to induce apoptosis in cancer cells, downregulate Bcl-2 protein levels, and cause G2/M cell cycle arrest. The compound exhibited potent anti-growth activity in drug-resistant cancer cells and, when orally administered, led to inhibition of tumor growth and enhanced survival in tumor xenograft models (Lee et al., 2013).

Pharmaceutical Intermediate

The compound this compound is a known pharmaceutical intermediate. Quan (2006) detailed its synthesis from 2,6-dichloro-nitrobenzene and piperazine, discussing the influencing factors of alkylation, acidulation, and reduction of the nitro group. This study confirms the structure of 1-(2,3-dichlorophenyl)piperazine using IR and 1H-NMR techniques (Quan, 2006).

Sigma Receptor Imaging

Hirata et al. (2006) evaluated radioiodinated analogues of this compound derivatives for their potential in mapping sigma receptors in the central nervous system (CNS) and peripheral organs using single photon emission computed tomography (SPECT). These studies demonstrated high uptake in the brain and other tissues, suggesting these compounds' potential in CNS and peripheral organ imaging (Hirata et al., 2006).

Tumor Diagnostic Agent

In a similar vein, Hirata et al. (2008) evaluated the same compounds for tumor imaging, finding high tumor uptake and prolonged retention in tumor-bearing mice. These findings suggest the feasibility of using radioiodinated this compound derivatives as markers for measuring the proliferative status associated with sigma receptor expression (Hirata et al., 2008).

Mecanismo De Acción

While the specific mechanism of action for 1-(2,3-Dimethoxyphenyl)piperazine is not mentioned in the search results, piperazine, a similar compound, is known to be a GABA receptor agonist. It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .

Safety and Hazards

The safety data sheet for a similar compound, 1-(2,4-Dimethoxyphenyl)piperazine, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It’s important to handle this compound with care, using personal protective equipment and ensuring adequate ventilation .

Direcciones Futuras

Piperazine and its derivatives are frequently used in biologically active compounds due to their impact on the physicochemical properties of the final molecule, their structural and conformational characteristics, and their easy handling in synthetic chemistry . This suggests that 1-(2,3-Dimethoxyphenyl)piperazine and similar compounds may continue to be of interest in future research and development efforts .

Propiedades

IUPAC Name |

1-(2,3-dimethoxyphenyl)piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-15-11-5-3-4-10(12(11)16-2)14-8-6-13-7-9-14/h3-5,13H,6-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHCSADXLBWHWOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)N2CCNCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80595424 | |

| Record name | 1-(2,3-Dimethoxyphenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80595424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103027-44-7 | |

| Record name | 1-(2,3-Dimethoxyphenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80595424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B3045115.png)

![Methyl [6-oxo-2-(piperidin-1-yl)-1,4,5,6-tetrahydropyrimidin-5-yl]acetate](/img/structure/B3045116.png)

![2-[3-(1-Ethylpyrazol-5-yl)pyrazolyl]ethylamine](/img/structure/B3045126.png)

![N-(benzo[d][1,3]dioxol-5-yl)-7-butyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B3045132.png)

![5-(2-methoxyethyl)-7-(4-(4-methylbenzoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B3045133.png)